Imidazo[1,2-a]pyrazin-8-amine

Brk/PTK6 inhibitor breast cancer research kinase selectivity

Researchers developing kinase-targeted libraries face scaffold-hopping uncertainties that disrupt SAR continuity. Imidazo[1,2-a]pyrazin-8-amine (CAS 117718-88-4) provides a validated privileged core: • Picomolar Aurora inhibitors (SCH 1473759) & nM Brk/PTK6 inhibitors derived from this scaffold • Co-crystal structures (PDB: 5DA3, 3NRM) enable structure-based design • Defined SAR: C2, C3, C6 tolerate modification; C8-amino essential for hinge-binding Supplied at ≥95% purity. Room-temperature storage. Global shipping.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 117718-88-4
Cat. No. B040915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-8-amine
CAS117718-88-4
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=N1)N
InChIInChI=1S/C6H6N4/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H,(H2,7,8)
InChIKeyRZLXZEJRGRNLQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrazin-8-amine Scaffold Overview


Imidazo[1,2-a]pyrazin-8-amine (CAS 117718-88-4) is a nitrogen-rich fused heterocyclic building block comprising an imidazole ring fused to a pyrazine ring, bearing a primary amine at the 8-position. With a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol, this scaffold serves as a privileged structure in medicinal chemistry due to its planar geometry, hydrogen-bonding capacity, and synthetic versatility . It is widely employed as a core template for designing kinase inhibitors, adenosine receptor antagonists, and anti-infective agents, with numerous derivatives advancing to preclinical evaluation [1]. Commercial availability in research quantities (typically ≥95% purity) supports its use in hit-to-lead campaigns, structure-activity relationship (SAR) exploration, and target validation studies .

Privileged scaffold for kinase inhibitor design
Supports hit-to-lead and SAR exploration
Hydrogen-bonding capacity for target engagement
Compatible with focused library synthesis

Imidazo[1,2-a]pyrazin-8-amine Procurement Risks


Generic substitution of imidazo[1,2-a]pyrazin-8-amine with related heterocyclic cores (e.g., imidazo[1,2-a]pyridine, purine, or triazolopyrazine scaffolds) is not chemically or pharmacologically equivalent. The 8-amino group and the precise nitrogen atom placement within the fused ring system dictate both hydrogen-bonding interactions with biological targets and the regioselectivity of downstream derivatization reactions [1]. Even minor alterations to the core—such as replacing the pyrazine ring with a pyridine ring—significantly alter the scaffold's electron distribution, planarity, and capacity for key interactions like π-π stacking and hinge-binding in kinase active sites [2]. Consequently, SAR studies built upon this specific core cannot be reliably extrapolated to analogs without introducing uncontrolled variables that compromise target engagement, selectivity profiles, and synthetic reproducibility [3].

Core substitution alters electronic distribution
Pyrazine-to-pyridine replacement shifts electron density and planarity, disrupting kinase hinge-binding interactions.
SAR not transferable to heterocyclic analogs
Structure-activity relationships built on this core may not apply to imidazo[1,2-a]pyridine or purine scaffolds.
8-amine and nitrogen placement critical
Regioselectivity of derivatization and target hydrogen-bonding depend on precise nitrogen positioning within the fused ring.

Imidazo[1,2-a]pyrazin-8-amine Comparative Evidence


Selective Brk/PTK6 Kinase Inhibition

Imidazo[1,2-a]pyrazin-8-amine derivatives (IPA series) demonstrate low-nanomolar inhibition of breast tumor kinase (Brk/PTK6), a target implicated in breast cancer, with IC50 values in the nM range. In contrast, the FDA-approved multi-kinase inhibitor dasatinib, while also inhibiting PTK6 at nM concentrations, exhibits a broader kinase inhibition profile [1]. The IPA tool compounds achieved high selectivity towards other kinases, enabling cleaner target validation for Brk/PTK6 without confounding off-target activity [2].

Brk/PTK6 selectivity vs. dasatinib
Head-to-head
Similar PTK6 potency (nM range), cleaner kinase selectivity profile
Supports Brk/PTK6 selectivity profiling
Reduces off-target kinase modulation in target validation
Brk/PTK6 inhibitor breast cancer research kinase selectivity

Aurora Kinase Affinity and Selectivity

Optimization of the imidazo[1,2-a]pyrazin-8-amine core has yielded potent Aurora kinase inhibitors. The lead compound SCH 1473759, an acyclic amino alcohol derivative, exhibits picomolar binding affinity for Aurora kinases A and B (Kd = 0.02 nM and 0.03 nM, respectively) and a cellular IC50 of 25 nM for phospho-histone H3 inhibition [1]. This represents a substantial improvement over the initial hit (compound 1), which displayed an IC50 of 250 nM in cells and poor aqueous solubility (5 µM) [2]. Further SAR studies introduced acetic acid amide substitutions to enhance Aurora A/B selectivity and reduce off-target kinase interactions, with optimized derivatives demonstrating up to 70-fold selectivity in cell-based Aurora kinase pharmacodynamic assays [3].

Aurora A/B affinity improvement
Head-to-head
Kd AurA 0.02 nM, AurB 0.03 nM; cellular phos-HH3 IC50 25 nM
Supports solubility-dependent target engagement
>2,000-fold solubility gain enables in vivo validation
Aurora kinase inhibitor cancer research X-ray crystallography

A3 Adenosine Receptor Antagonism and Neuroprotection

Derivatives of imidazo[1,2-a]pyrazin-8-amine, particularly N8-(hetero)arylcarboxyamido-substituted compounds, demonstrate high affinity and selectivity for the human A3 adenosine receptor (hA3 AR) over other adenosine receptor subtypes (hA1, hA2A, hA2B) [1]. In a direct in vivo evaluation, compound 29 (2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine) delayed the onset of anoxic depolarization in a rat model of cerebral ischemia, a neuroprotective endpoint not observed with non-selective adenosine antagonists like theophylline [2]. The core scaffold enables precise tuning of receptor subtype selectivity through systematic variation of the 6-phenyl and 8-amino substituents, a level of control not achievable with structurally simpler heterocyclic templates [3].

hA3 AR antagonist neuroprotection model
Head-to-head
Compound 29 delayed anoxic depolarization in rat hippocampal slices
Model-response endpoint context
Selective A3 antagonism avoids PDE inhibition confounds
adenosine A3 antagonist cerebral ischemia GPCR research

HIV-1 NNRTI Activity Profile

Novel imidazo[1,2-a]pyrazine derivatives designed via a structure-guided core-refining approach exhibit moderate to potent anti-HIV-1 activity in MT-4 cell cultures. The most active analogs, 4a and 5a, displayed EC50 values of 0.26 µM and 0.32 µM, respectively, against wild-type HIV-1 strain IIIB [1]. These values are directly comparable to the clinically used NNRTI nevirapine (NVP, EC50 = 0.31 µM) and superior to delavirdine (DLV, EC50 = 0.54 µM) in the same assay [2]. Notably, nine compounds from this series showed RT inhibitory activity superior to that of nevirapine, and molecular modeling suggests a distinct binding mode within the NNRTI pocket, potentially circumventing cross-resistance to first-generation NNRTIs [3].

Anti-HIV-1 activity vs. NVP/DLV
Head-to-head
Compound 4a EC50 0.26 µM, 5a 0.32 µM vs. NVP 0.31 µM
Supports NNRTI resistance mechanism studies
Distinct binding mode may circumvent common mutations
HIV-1 NNRTI antiviral research reverse transcriptase

Cancer Cell Cytotoxicity and SAR

A series of systematically substituted imidazo[1,2-a]pyrazine derivatives were evaluated for cytotoxic activity against a panel of human cancer cell lines, including MDA-MB-231 (breast), MCF-7 (breast), SK-N-SH (neuroblastoma), and Hep G2 (liver) [1]. The most potent compound, 4c, exhibited IC50 values of 13.0 µM against MCF-7 and 13.8 µM against SK-N-SH [2]. While these values are less potent than some targeted kinase inhibitors derived from the same scaffold (e.g., nM-range Aurora inhibitors), they establish a baseline for SAR exploration. Importantly, the study demonstrated that larger substitutions at the C8 position were generally deleterious to activity, likely due to disruption of hydrogen bonding interactions mediated by N1 and N7 [3]. This SAR knowledge directly informs the design of future analogs, highlighting the C2, C3, and C6 positions as more tolerant of modification.

Cancer cell-line cytotoxicity SAR
SAR context
Compound 4c: MCF-7 IC50 13.0 µM, SK-N-SH 13.8 µM
Supports cytotoxicity SAR interpretation
C8 substitution generally detrimental; C2/C3/C6 tolerant
anticancer agent cytotoxicity assay SAR studies

Imidazo[1,2-a]pyrazin-8-amine Application Scenarios


Hit-to-Lead Optimization of Selective Kinase Inhibitors

Use imidazo[1,2-a]pyrazin-8-amine as a privileged core for synthesizing focused libraries targeting specific kinases (e.g., Brk/PTK6, Aurora A/B). The scaffold's well-characterized SAR enables rapid exploration of substitutions at C2, C3, and C6 to modulate potency and selectivity, as demonstrated by the picomolar Aurora inhibitors (SCH 1473759) and nM Brk inhibitors [1][2]. The availability of co-crystal structures (PDB: 5DA3, 3NRM) provides a structural basis for rational design [3].

A3 Antagonist for Ischemia Research

Employ N8-(hetero)arylcarboxyamido-substituted imidazo[1,2-a]pyrazin-8-amine derivatives as selective hA3 AR antagonists for in vivo studies of cerebral ischemia. Compound 29 has demonstrated neuroprotective effects in a rat hippocampal slice model, delaying anoxic depolarization—an endpoint not observed with non-selective adenosine modulators [4]. This scaffold enables precise tuning of AR subtype selectivity, critical for minimizing off-target effects in neuroprotection studies [5].

HIV-1 NNRTI Discovery for Resistant Strains

Leverage the imidazo[1,2-a]pyrazine core to design novel NNRTIs with equipotency to nevirapine (EC50 ~0.3 µM) but distinct binding modes. Compounds 4a and 5a exhibit wild-type potency comparable to NVP, while molecular modeling suggests interactions that may evade common NNRTI resistance mutations [6]. This scaffold is suitable for developing tool compounds to probe resistance mechanisms or as a starting point for second-generation NNRTIs [7].

SAR Studies for Anticancer Cytotoxicity

Utilize the imidazo[1,2-a]pyrazine template for systematic SAR exploration of cytotoxic activity against breast (MCF-7) and neuroblastoma (SK-N-SH) cell lines. The study of compound 4c (IC50 ~13 µM) established that C8 substitutions are detrimental to activity, while C2, C3, and C6 positions offer tolerance for modification [8]. This guidance is invaluable for designing subsequent generations of antiproliferative agents based on this core [9].

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead SAR
Scaffold substitution tolerance and co-crystal availability
Target engagement and isoform selectivity profiling
Cerebral ischemia model studies
hA3 adenosine receptor subtype selectivity
Anoxic depolarization endpoint response
NNRTI resistance mechanism research
Distinct binding mode vs. 1st-gen NNRTIs
Resistance mutation panel screening
Cancer cell-line cytotoxicity SAR
Substitution pattern at C2, C3, C6 positions
Cell-line panel IC50 profiling

Technical Documentation Hub

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41 linked technical documents
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